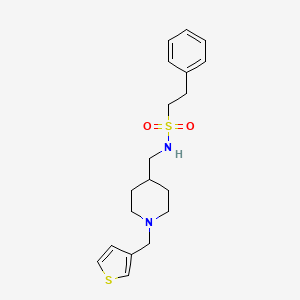

2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide

Description

This compound features a piperidine core substituted at the 4-position with a methyl group bearing an ethanesulfonamide moiety. The piperidine nitrogen is further functionalized with a thiophen-3-ylmethyl group, while the ethanesulfonamide is attached to a phenyl ring. This structure combines a sulfonamide group (known for hydrogen-bonding capacity and metabolic stability) with a heteroaromatic thiophene, which may enhance lipophilicity and π-π stacking interactions.

Propriétés

IUPAC Name |

2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8,12,16,18,20H,6-7,9-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSOUDVOKKDZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. They are known to interact with multiple receptors, which can lead to various pharmacological effects.

Biochemical Pathways

Piperidine derivatives are known to have broad-spectrum biological activities.

Pharmacokinetics

It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides.

Activité Biologique

2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, also known by its CAS number 1235635-08-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a piperidine ring and a thiophenyl group, which may contribute to its pharmacological properties.

The molecular formula of the compound is with a molecular weight of 378.6 g/mol. The detailed chemical structure suggests potential interactions with biological targets due to the presence of various functional groups.

| Property | Value |

|---|---|

| CAS Number | 1235635-08-1 |

| Molecular Formula | C₁₉H₂₆N₂O₂S₂ |

| Molecular Weight | 378.6 g/mol |

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antifungal Activity

A study highlighted the antifungal properties of related compounds, particularly focusing on their inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. The compounds demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimal cytotoxicity to mammalian cells (IC₅₀ values >1000 μM) .

Key Findings:

- Inhibition of Ergosterol Synthesis: The compound inhibited ergosterol synthesis by acting on the CYP51 enzyme, similar to azole antifungals.

- Cytotoxicity: Evaluated against NIH/3T3 cell lines, the synthesized derivatives exhibited IC₅₀ values indicating low toxicity to normal cells.

| Compound | IC₅₀ (μM) against NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

The mechanism involves binding to the active site of CYP51, leading to disrupted ergosterol biosynthesis. This was supported by molecular docking studies showing favorable interactions with key residues in the enzyme's active site .

Case Studies and Research Findings

- Synthesis and Characterization: The compound was synthesized through a reaction involving piperidine derivatives and characterized using NMR and mass spectrometry techniques, confirming its structural integrity .

- ADME Studies: Preliminary studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound, suggesting potential as a therapeutic agent .

- In Silico Studies: Molecular docking simulations provided insights into the binding affinities and interactions at the molecular level, reinforcing the hypothesis that structural modifications can enhance biological activity .

Comparaison Avec Des Composés Similaires

Structural Analogues with Piperidine Cores

(a) 2-(Cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 1448047-50-4)

- Key Differences: Replaces the ethanesulfonamide with a cyclopentylthio acetamide group. Molecular weight: 352.6 vs. ~377.5 (estimated for the target compound).

- Implications :

(b) N-[1-[2-(4-Methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-Methyl Acetyl Fentanyl)

- Key Differences :

- Features a phenethyl-piperidine core with an acetylated amine, typical of opioid analogs.

- Lacks sulfonamide and thiophene groups.

- Implications: The acetyl group and phenethyl substitution are critical for µ-opioid receptor binding, unlike the target compound’s sulfonamide-thiophene motif. Highlights divergent pharmacological targets: opioids vs.

(c) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide

- Key Differences: Incorporates a trifluoromethylphenyl-oxazolidinone moiety and a methoxy group. Retains a sulfonamide group but with a more complex, sterically hindered structure.

- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

Pharmacophore and Structure-Activity Relationship (SAR) Analysis

| Feature | Target Compound | 4'-Methyl Acetyl Fentanyl | CAS 1448047-50-4 |

|---|---|---|---|

| Core Structure | Piperidine | Piperidine | Piperidine |

| Sulfonamide Group | Present | Absent | Absent |

| Aromatic Substituent | Thiophene + Phenyl | Phenyl | Thiophene |

| Polarity | Moderate | Low (acetyl/phenethyl) | Low (thioether) |

| Potential Target | Enzyme/CNS receptor | µ-opioid receptor | Unclear |

- Key Observations :

- The sulfonamide group in the target compound distinguishes it from acetylated opioid analogs and thioether-containing derivatives.

- Thiophene substitution may confer selectivity for receptors with hydrophobic binding pockets, such as serotonin or dopamine receptors.

Physicochemical Properties

| Property | Target Compound | CAS 1448047-50-4 | 4'-Methyl Acetyl Fentanyl |

|---|---|---|---|

| Molecular Weight | ~377.5 (estimated) | 352.6 | 380.5 |

| LogP | ~3.2 (predicted) | ~3.8 | ~4.1 |

| Hydrogen Bond Donors | 1 (sulfonamide NH) | 1 (acetamide NH) | 1 (acetamide NH) |

- Implications :

- The target compound’s moderate LogP suggests balanced CNS penetration and solubility.

- Sulfonamide’s higher acidity (pKa ~10) compared to acetamide (pKa ~15) may influence protein binding and clearance .

Q & A

Q. What are the key synthetic strategies for constructing the piperidine-thiophene core in this sulfonamide derivative?

The synthesis of the piperidine-thiophene core typically involves multi-step protocols:

- Piperidine Functionalization : Alkylation of the piperidine nitrogen using thiophen-3-ylmethyl halides under basic conditions (e.g., triethylamine) to introduce the thiophene moiety .

- Sulfonamide Formation : Coupling the piperidine intermediate with a sulfonyl chloride derivative (e.g., 2-phenylethanesulfonyl chloride) in the presence of a base to form the sulfonamide linkage. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

- Purification : Recrystallization from ethanol or chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Full characterization requires:

- Spectroscopy : H/C NMR to confirm regiochemistry of the thiophene and piperidine substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHNOS) .

- Chromatography : HPLC with UV detection (λ = 255 nm) to assess purity .

Q. How should researchers optimize solubility for in vitro assays?

- Salt Formation : Convert the free base to a hydrochloride salt (common for piperidine derivatives) to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to maintain solubility without compromising assay integrity .

Advanced Research Questions

Q. How can structural analogs be designed to improve target selectivity?

- Structure-Activity Relationship (SAR) : Modify the thiophene ring (e.g., substituents at C2/C5) or piperidine N-alkylation to alter steric/electronic properties. For example, bulky substituents may reduce off-target binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with neurological targets (e.g., σ receptors). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the phenyl-thiophene system .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways. Introduce electron-withdrawing groups on the phenyl ring to reduce CYP450-mediated oxidation .

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (target: 2–4) and P-glycoprotein efflux assays to optimize brain bioavailability .

Q. What computational methods validate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to evaluate binding stability. Key metrics include root-mean-square deviation (RMSD) and residue interaction networks .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs, focusing on sulfonamide-protein hydrogen bonds and π-π stacking with aromatic residues .

Q. How to address discrepancies in reported solubility data?

- Crystalline vs. Amorphous Forms : Characterize polymorphs via X-ray diffraction (XRD). Amorphous forms typically exhibit higher solubility but lower stability .

- Ionization State : Measure pH-dependent solubility (e.g., shake-flask method) and adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4) for physiological relevance .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-(Thiophen-3-ylmethyl)piperidine | Piperidine + 3-(bromomethyl)thiophene, EtN, DCM | 78 | |

| Ethanesulfonamide derivative | Intermediate + 2-phenylethanesulfonyl chloride, DMF, 0°C → RT | 65 |

Q. Table 2. Biological Assay Optimization Parameters

| Parameter | Recommended Protocol | Reference |

|---|---|---|

| Cell Viability | MTT assay, 24h incubation, IC calculation | |

| Target Engagement | Radioligand displacement (e.g., [H]DTG for σ receptors) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.